Tofacitinib Impurity

Description

BenchChem offers high-quality Tofacitinib Impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tofacitinib Impurity including the price, delivery time, and more detailed information at info@benchchem.com.

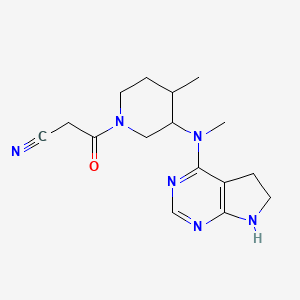

Structure

3D Structure

Properties

CAS No. |

1640972-35-5 |

|---|---|

Molecular Formula |

C16H22N6O |

Molecular Weight |

314.39 g/mol |

IUPAC Name |

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |

InChI Key |

PEURVXMHTIUQCG-YPMHNXCESA-N |

SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

Synonyms |

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Common Impurities of Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, is a critical therapeutic agent for several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is paramount to ensure its safety, efficacy, and stability. This technical guide provides a comprehensive overview of the common impurities associated with Tofacitinib, detailing their origins as process-related impurities or degradation products. We present detailed analytical methodologies for their identification and quantification, summarize available quantitative data, and discuss the potential for their formation. Furthermore, this guide outlines Tofacitinib's primary mechanism of action via the JAK-STAT signaling pathway and includes detailed experimental protocols and visual diagrams to support research and drug development efforts in this area.

Introduction to Tofacitinib and Its Impurities

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which play a pivotal role in the signaling of numerous cytokines and growth factors involved in immune responses.[2] The purity of Tofacitinib is a critical quality attribute, as impurities can potentially impact the drug's safety and efficacy. These impurities can be broadly categorized as:

-

Process-Related Impurities: These are chemical entities that are formed during the synthesis of the Tofacitinib drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents.[3][4]

-

Degradation Products: These impurities arise from the chemical degradation of the Tofacitinib molecule during storage, formulation, or exposure to stress conditions such as acid, base, oxidation, heat, or light.[1][3]

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure patient safety.[5]

Common Impurities of Tofacitinib

Several process-related and degradation impurities of Tofacitinib have been identified and characterized. The structures and origins of some of the most common impurities are detailed below.

Table 1: Common Impurities of Tofacitinib

| Impurity Name | Type | Plausible Origin |

| Amide-TOFT | Degradation/Process | Hydrolysis of the cyano group of Tofacitinib. |

| Dihydro-TOFT | Process | Reduction of a double bond in a synthetic intermediate. |

| Descyanoacetyl-TOFT | Degradation | Hydrolysis of the cyanoacetyl group.[6] |

| Chloro-TOFT | Process | Incomplete reaction or side reaction with a chlorinated starting material. |

| Benzyl-TOFT | Process | Incomplete debenzylation of a protected intermediate. |

| 7-Deazaadenine | Process | A starting material or a related impurity from the synthesis of the pyrrolopyrimidine core. |

| Tofacitinib N-oxide | Degradation | Oxidation of the Tofacitinib molecule.[7] |

| (3S,4S)-Tofacitinib | Process | Diastereomeric impurity from the synthesis. |

Quantitative Analysis of Tofacitinib Impurities

The quantification of Tofacitinib impurities is crucial for quality control and regulatory compliance. While specific acceptance criteria for each impurity are defined in the respective pharmacopeial monographs (when available) and by the manufacturer, general guidance is provided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2). These guidelines establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.[3][5]

Table 2: ICH Thresholds for Impurities in New Drug Substances and Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | > 0.05% | > 0.10% or daily intake of > 1.0 mg (whichever is lower) | > 0.15% or daily intake of > 1.0 mg (whichever is lower) |

Note: These are general thresholds and may vary based on the specific impurity and its potential toxicity.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the routine quantification of Tofacitinib and its impurities. For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[8]

Validated HPLC-UV Method for Quantification of Related Compounds

This protocol is a representative method for the separation and quantification of known Tofacitinib impurities.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 5.5 with 1% Potassium Hydroxide |

| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |

| Gradient Elution | Time (min) |

| 0 | |

| 3 | |

| 28 | |

| 31 | |

| 32 | |

| 37 | |

| 38 | |

| 42 | |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 45°C |

| Autosampler Temperature | 4°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

4.1.2. Preparation of Solutions

-

Diluent: Water:Methanol (50:50, v/v)

-

Standard Solution: Prepare a solution of Tofacitinib reference standard in the diluent at a concentration of approximately 0.2 mg/mL.

-

Impurity Stock Solution: Prepare individual or mixed stock solutions of known Tofacitinib impurities in the diluent at a concentration of approximately 0.2 mg/mL.

-

System Suitability Solution: Spike the Standard Solution with known impurities to a final concentration of approximately 0.1% of the Tofacitinib concentration.

-

Sample Solution: Prepare the Tofacitinib drug substance or a crushed tablet sample in the diluent to a final concentration of approximately 0.2 mg/mL.

4.1.3. System Suitability The system suitability solution is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution between Tofacitinib and the closest eluting impurity, tailing factor for the Tofacitinib peak, and the relative standard deviation of replicate injections.

4.1.4. Analysis Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. The impurity peaks in the sample chromatogram are identified by their retention times relative to the known impurity standards. The amount of each impurity is calculated based on the peak area response compared to the Tofacitinib standard, taking into account the relative response factor of each impurity if it is not 1.0.

LC-MS/MS Protocol for Identification of Unknown Impurities

This protocol provides a general approach for the identification of unknown impurities using LC-MS/MS, often following forced degradation studies.

4.2.1. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | LiChrospher C18, 250 mm x 4.6 mm, 5 µm[8] |

| Mobile Phase A | 0.1% Ammonium acetate (B1210297) in water, pH adjusted to 4.0 with formic acid[8] |

| Mobile Phase B | Acetonitrile[8] |

| Gradient Elution | A gradient program should be developed to ensure separation of all degradation products. A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes. |

| Flow Rate | 1.0 mL/min[8] |

| Ion Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass data |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

4.2.2. Sample Preparation (Forced Degradation) Forced degradation studies are conducted by exposing Tofacitinib to various stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure).[8] The stressed samples are then diluted with the mobile phase for LC-MS analysis.

4.2.3. Data Analysis The high-resolution mass data from the MS scan is used to determine the elemental composition of the parent ion of the unknown impurity. The fragmentation pattern from the MS/MS scan provides structural information, which is used to propose a chemical structure for the impurity. This proposed structure can then be confirmed by synthesizing the impurity and comparing its chromatographic and spectral properties.

Formation and Synthesis of Tofacitinib Impurities

Understanding the synthetic route of Tofacitinib is key to identifying potential process-related impurities. A common synthetic approach involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with a chiral piperidine (B6355638) derivative.[7][9]

References

- 1. veeprho.com [veeprho.com]

- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Tofacitinib Degradation: A Comprehensive Technical Guide to Identification and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and structural elucidation of tofacitinib (B832) degradation products. Tofacitinib, a Janus kinase (JAK) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. Understanding the degradation pathways and the structure of these products is crucial for ensuring the quality, safety, and efficacy of tofacitinib drug products. This document summarizes key findings from forced degradation studies, details the analytical methodologies for impurity identification, and presents the structures of known degradation products.

Tofacitinib Degradation Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Tofacitinib has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.

Tofacitinib is found to be relatively stable under photolytic conditions but shows significant degradation under acidic, basic, thermal, and oxidative stress.[1][2] The primary degradation pathways involve hydrolysis of the cyano and amide groups of the 3-oxopropanenitrile (B1221605) moiety and oxidation of the pyrrolopyrimidine ring.[3][4]

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on tofacitinib, providing insights into its stability under different stress conditions.

| Stress Condition | Duration | Temperature | Reagent Concentration | % Degradation of Tofacitinib | Key Degradation Products Formed | Reference |

| Acid Hydrolysis | 3 days | Room Temp. | 0.1 N HCl | ~1.1% | Descyanoacetyl-TOFT | [5] |

| 3 hours | 80°C | 0.1 N HCl | Significant | Three unidentified degradation products | [6] | |

| Base Hydrolysis | 10 minutes | Room Temp. | 0.05 N NaOH | ~25% | Descyanoacetyl-TOFT, Unknown at RRT 1.2 | [5] |

| 3 hours | Room Temp. | 0.1 N NaOH | Significant | Four unidentified degradation products | [6] | |

| Oxidative Degradation | - | Room Temp. | 3% H₂O₂ | Significant | Six degradation peaks observed | [3] |

| Thermal Degradation | 7 days | 60°C | - | Degradation Observed | - | [7] |

| 24 hours | 80°C | - | Stable | No degradation products found | [6] | |

| Photolytic Degradation | 24 hours | Room Temp. | UV light | Stable | No degradation products found | [6] |

Note: The extent of degradation can vary depending on the specific experimental conditions.

Identification and Structure of Degradation Products

Several degradation products of tofacitinib have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS).[1][2] For some impurities, synthesis and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy have been performed to confirm their structures.[1][2]

A key study by Wu et al. identified eleven related substances, including five process-related impurities and six degradation products.[1][2] While the visual structures of all six are not publicly available in detail, their formation pathways and nomenclature provide insight into their chemical nature. Other known impurities have also been reported in the literature.

Known Tofacitinib Degradation Products and Impurities:

-

Descyanoacetyl-TOFT: Formed under both acidic and basic conditions, this impurity results from the hydrolysis of the cyano group to a carboxylic acid, followed by decarboxylation.[5]

-

Amide-TOFT: An intermediate in the hydrolysis of the cyano group.[5]

-

Dihydro-TOFT: A process-related impurity.

-

Benzyl-TOFT: A process-related impurity.

-

Amine Impurity: (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-piperidine.[8]

-

Metabolite-1: (3-[(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile).[8]

-

Tofacitinib Impurity V: 3-((3R,4R)-3-((2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile.[9]

-

N-Nitroso Tofacitinib: A potential genotoxic impurity.[10]

Experimental Protocols

The identification and quantification of tofacitinib degradation products rely on the development and validation of stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating tofacitinib from its degradation products and process-related impurities.

-

Chromatographic System: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column is commonly used. An example is the Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm).[5]

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Mobile Phase A: A buffer solution, for instance, 2.72 g/L potassium phosphate (B84403) monobasic and 1 g/L sodium 1-octanesulfonate monohydrate, with pH adjusted to 5.5.[5]

-

Mobile Phase B: A mixture of organic solvents, such as 90% methanol (B129727) and 10% acetonitrile.[5]

-

-

Flow Rate: A typical flow rate is 0.8 mL/min.[5]

-

Column Temperature: Maintained at 45°C.[5]

-

Detection: UV detection at 280 nm.[5]

-

Injection Volume: 10 µL.[5]

LC-MS/MS for Structural Elucidation

For the structural identification of unknown degradation products, LC-MS/MS is the technique of choice.

-

Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the protonated molecular ions of the degradation products. The resulting fragmentation patterns provide valuable information about the structure of the molecules. The precursor/product ion transitions for tofacitinib are monitored at m/z 313.3/149.2.[11]

Visualizations

Signaling Pathway Inhibition by Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the inflammatory response in autoimmune diseases.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Degradation Product Identification

The systematic process of identifying and characterizing degradation products involves several key steps, from forced degradation to structural elucidation.

References

- 1. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. emergingstandards.usp.org [emergingstandards.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. Tofacitinib Impurity V | 1616761-00-2 | SynZeal [synzeal.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurities of Tofacitinib (B832), a Janus kinase (JAK) inhibitor. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details the synthetic pathways of Tofacitinib, identifies key process-related impurities, and outlines the analytical methodologies for their detection and control.

Introduction to Tofacitinib and the Importance of Impurity Profiling

Tofacitinib is a pivotal therapeutic agent used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response.[2] The synthesis of this complex molecule involves multiple chemical transformations, creating a potential for the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API) during manufacturing and storage.[3][4] Rigorous impurity profiling is therefore a regulatory and scientific necessity to ensure the safety and consistency of the drug.

The JAK-STAT Signaling Pathway: The Therapeutic Target of Tofacitinib

Tofacitinib exerts its immunomodulatory effects by targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for cytokine signaling, which in turn regulates the proliferation and differentiation of immune cells. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response. By inhibiting JAKs, Tofacitinib effectively dampens this signaling cascade.

Synthetic Routes of Tofacitinib and Origins of Process-Related Impurities

The synthesis of Tofacitinib is a multi-step process, with several reported routes. A common strategy involves the coupling of a protected 4-substituted pyrrolo[2,3-d]pyrimidine core with a chiral piperidine (B6355638) derivative.[5][6] The impurities generated are often structurally related to the starting materials, intermediates, or the final API. Below is a representative synthetic scheme highlighting potential impurity formation points.

Key Process-Related Impurities: Structures and Formation

Several process-related impurities have been identified and characterized during the synthesis of Tofacitinib. The most common of these are detailed below.

Table 1: Key Process-Related Impurities of Tofacitinib

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Source of Formation |

| Amine Impurity | N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 | C₁₃H₁₉N₅ | Unreacted intermediate from the debenzylation step that fails to undergo the final cyanoacetylation.[3][7] |

| Benzyl Impurity | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-73-0 | C₂₀H₂₅N₅ | Incomplete removal of the benzyl protecting group from the piperidine nitrogen during the debenzylation step.[5][8] |

| Dihydro Impurity | 3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile | 1640972-35-5 | C₁₆H₂₂N₆O | Over-reduction of the pyrrolo[2,3-d]pyrimidine ring system during the debenzylation step or other reduction processes.[2][9][10] |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the Tofacitinib molecule and to identify potential degradation products that could form under various stress conditions. These studies are performed as per the International Council for Harmonisation (ICH) guidelines.[11]

Table 2: Summary of Tofacitinib Forced Degradation Studies

| Stress Condition | Reagents and Duration | Observation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl, reflux for 3h | Significant degradation observed. | Tofacitinib is prone to hydrolysis at the amide and cyano positions.[1][12] |

| Base Hydrolysis | 0.1 M NaOH, room temperature for 3h | Significant degradation observed. | Tofacitinib is prone to hydrolysis at the amide and cyano positions.[1][12] |

| Oxidative Degradation | 30% H₂O₂, room temperature | Susceptible to oxidative degradation. | Oxidation at the pyrrole (B145914) ring double bond is a likely degradation pathway.[1][12] |

| Thermal Degradation | 80°C in oven for 24h | Generally stable. | Minimal degradation observed. |

| Photolytic Degradation | UV light for 24h | Generally stable. | Minimal degradation observed. |

Experimental Protocols

Representative Synthesis of Tofacitinib

A common synthetic approach involves the following key steps:

-

Coupling Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., water) at elevated temperatures.[13]

-

Debenzylation: The resulting N-benzyl protected intermediate is subjected to catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C) to remove the benzyl group, yielding the key amine intermediate (Tofacitinib Amine Impurity).[6]

-

Cyanoacetylation: The amine intermediate is then reacted with a cyanoacetylating agent, such as ethyl cyanoacetate, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield Tofacitinib.[5]

Analytical Method for Impurity Profiling

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the separation and quantification of Tofacitinib and its process-related impurities.

Table 3: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.05M ammonium (B1175870) acetate, pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient program to resolve all impurities from the main peak. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at approximately 280-290 nm |

| Injection Volume | 10-20 µL |

Sample Preparation: The drug substance or product is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration for analysis.

Logical Workflow for Impurity Control

A robust quality control strategy is essential to manage process-related impurities in Tofacitinib. This involves a multi-faceted approach encompassing raw material control, in-process monitoring, and final product testing.

Conclusion

The control of process-related impurities is a critical aspect of Tofacitinib manufacturing. A thorough understanding of the synthetic process, potential side reactions, and degradation pathways is paramount. This guide has outlined the primary sources of known process-related impurities, provided insights into their formation, and detailed the analytical approaches for their monitoring. By implementing robust process controls, validated analytical methods, and a comprehensive quality assurance strategy, the purity and safety of Tofacitinib can be consistently ensured for patient use.

References

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. Tofacitinib Impurities | SynZeal [synzeal.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. research.unl.pt [research.unl.pt]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 8. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Analysis of Tofacitinib N-oxide Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tofacitinib N-oxide impurity, a relevant substance in the quality control and safety assessment of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details its chemical structure, potential formation pathways, and analytical methodologies for its identification and quantification. Furthermore, it outlines the pharmacological context of Tofacitinib's mechanism of action to provide a complete picture for drug development professionals.

Chemical Structure and Properties

Tofacitinib N-oxide is an impurity of Tofacitinib, characterized by the oxidation of the tertiary amine nitrogen on the piperidine (B6355638) ring.

Chemical Name: (3R,4R)-4-Methyl-3-(methyl-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-amino)-ß-oxo-1-piperidinepropanenitrile N-oxide[1][2]

Molecular Formula: C₁₆H₂₀N₆O₂[1]

Molecular Weight: 328.37 g/mol [1]

CAS Number: 2028267-73-2[1]

Structure:

Quantitative Data Summary

The following tables summarize the key analytical data for Tofacitinib N-oxide. This data is crucial for the unequivocal identification and quantification of this impurity in Tofacitinib drug substances and products. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, the tables below provide a template of the expected data.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| CAS Number | 2028267-73-2 | [1] |

| Molecular Formula | C₁₆H₂₀N₆O₂ | [1] |

| Molecular Weight | 328.37 | [1] |

| HPLC Retention Time (Typical) | Varies based on method | [3][4][5][6] |

| UV λmax | ~288 nm | [3][4] |

Table 2: Spectroscopic Data (Representative)

| Technique | Data Type | Expected Observations |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Downfield shifts of protons adjacent to the N-oxide group compared to Tofacitinib. |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Downfield shifts of carbons adjacent to the N-oxide group compared to Tofacitinib. |

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ at approximately 329.16 |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic N-O stretching vibration. |

Experimental Protocols

Synthesis of Tofacitinib N-oxide (Proposed)

The synthesis of Tofacitinib N-oxide is typically achieved through the direct oxidation of Tofacitinib. While specific proprietary methods may exist, a general laboratory-scale synthesis protocol is outlined below, based on common procedures for the N-oxidation of tertiary amines.[7][8]

Materials:

-

Tofacitinib

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Tofacitinib in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) in the same solvent to the cooled Tofacitinib solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the Tofacitinib N-oxide.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method for Tofacitinib N-oxide Detection (HPLC)

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the detection and quantification of Tofacitinib N-oxide in the presence of the active pharmaceutical ingredient (API) and other related substances. The following is a representative HPLC method based on published literature.[3][4][5][6]

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1 M Ammonium acetate (B1210297) buffer (pH adjusted to 5.0 with acetic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: 40% A, 60% B

-

30-32 min: Linear gradient back to 90% A, 10% B

-

32-40 min: 90% A, 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 288 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the Tofacitinib sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Tofacitinib. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including the N-oxide.[3] The developed HPLC method should be able to resolve Tofacitinib from all resulting degradation peaks.

Signaling Pathways and Experimental Workflows

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[9][10][11][12] This pathway is utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[9][13] By blocking JAKs, Tofacitinib effectively dampens these pro-inflammatory signals.

Experimental Workflow for Impurity Identification

The identification and characterization of impurities like Tofacitinib N-oxide is a critical aspect of drug development and quality control.[14][15][16][17][18] A typical workflow is depicted below.

References

- 1. Tofacitinib N-Oxide Impurity 1 | 2028267-73-2 | SynZeal [synzeal.com]

- 2. alentris.org [alentris.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. scribd.com [scribd.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. lcms.labrulez.com [lcms.labrulez.com]

Tofacitinib's Genotoxic Impurities: A Technical Guide to Identification and Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential genotoxic impurities (GTIs) associated with the Janus kinase (JAK) inhibitor, tofacitinib (B832). It details the origins of these impurities, analytical methodologies for their detection and quantification, and robust control strategies compliant with global regulatory standards. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of tofacitinib drug substances and products.

Introduction to Tofacitinib and the Imperative for Genotoxic Impurity Control

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, primarily JAK1 and JAK3, which are integral to the signaling of numerous cytokines and growth factors involved in inflammatory and immune responses. Its mechanism of action, the inhibition of the JAK-STAT signaling pathway, has made it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

The synthesis of a complex molecule like tofacitinib involves multiple chemical steps, utilizing various reagents, solvents, and catalysts. This intricate process, along with potential degradation pathways, can lead to the formation of impurities. Some of these impurities may be genotoxic, meaning they have the potential to damage DNA and cause mutations, which can lead to cancer. Therefore, the identification, characterization, and control of genotoxic impurities to infinitesimally low levels are critical for patient safety and are mandated by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Regulatory Framework for Genotoxic Impurity Control

The control of genotoxic impurities is governed by stringent regulatory guidelines, primarily the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." This guideline establishes a framework for the identification, categorization, qualification, and control of mutagenic impurities.

A key concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure to a genotoxic impurity that is considered to pose a negligible carcinogenic risk. For most pharmaceuticals, the TTC is set at 1.5 µ g/day for lifetime exposure. This value can be adjusted for less-than-lifetime (LTL) exposures.

The control of GTIs is a multifaceted process that involves:

-

Hazard Assessment: Identifying potential GTIs based on the synthetic route and degradation pathways.

-

Risk Characterization: Evaluating the genotoxic potential of identified impurities using in silico and/or in vitro methods.

-

Control Strategy Development: Implementing measures to control GTIs to acceptable levels in the final drug product.

Potential Genotoxic Impurities in Tofacitinib

Potential genotoxic impurities in tofacitinib can arise from two primary sources: the manufacturing process (synthesis-related impurities) and degradation of the drug substance or product.

Synthesis-Related Impurities

The synthesis of tofacitinib often involves the use of reactive reagents and intermediates that could potentially carry over into the final product or react to form genotoxic byproducts. Based on common synthetic routes, the following have been identified as potential genotoxic impurities:

-

Alkylating Agents: Reagents such as ethyl p-toluenesulfonate and butyl p-toluenesulfonate, which may be used or formed during the synthesis, are known to be potential alkylating agents and therefore, potential genotoxins.

-

Pyrrolo[2,3-d]pyrimidine Starting Materials and Intermediates: The core heterocyclic structure of tofacitinib is a pyrrolo[2,3-d]pyrimidine. Unreacted starting materials or intermediates containing this scaffold could pose a genotoxic risk, depending on their specific structure and reactivity.

-

Other Reactive Intermediates: The multi-step synthesis of tofacitinib involves numerous reactive intermediates. A thorough understanding of the synthetic process is crucial to identify any of these that may have structural alerts for genotoxicity.

Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and assess their genotoxic potential. Studies have shown that tofacitinib is susceptible to degradation, particularly under oxidative and hydrolytic conditions.

An oxidative degradation impurity has been specifically highlighted as a suspected genotoxic impurity. The structure of this impurity would need to be elucidated to fully assess its genotoxic potential.

Control Strategies for Genotoxic Impurities in Tofacitinib

A robust control strategy for genotoxic impurities in tofacitinib involves a combination of process controls and analytical testing.

In Silico Assessment (Q)SAR

The initial step in evaluating the genotoxic potential of an impurity is typically an in silico assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. These computational tools predict the mutagenic potential of a chemical based on its structure. As recommended by the ICH M7 guideline, two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, should be used. A negative prediction from both systems provides a strong indication that the impurity is not mutagenic.

Experimental Genotoxicity Testing: The Ames Test

If an impurity is flagged as potentially genotoxic by (Q)SAR analysis, or if the in silico predictions are inconclusive, an in vitro bacterial reverse mutation assay, commonly known as the Ames test , is required. The Ames test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations and frameshift mutations caused by a chemical. A negative result in a well-conducted Ames test is generally sufficient to conclude that an impurity is not a bacterial mutagen.

Analytical Methodologies for Quantification

Highly sensitive and specific analytical methods are required to detect and quantify genotoxic impurities at the parts-per-million (ppm) level. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (LC-MS) or an ultraviolet (UV) detector, is the most commonly employed technique.

Table 1: Quantitative Limits for Suspected Genotoxic Impurities in Tofacitinib

| Impurity Name | Structure (if available) | Control Limit | Analytical Method |

| Ethyl p-toluenesulfonate | Not Available | Sum of ethyl and butyl p-toluenesulfonate ≤ 0.005% (50 ppm) | HPLC |

| Butyl p-toluenesulfonate | Not Available | Sum of ethyl and butyl p-toluenesulfonate ≤ 0.005% (50 ppm) | HPLC |

| Oxidative Degradation Impurity | Structure not specified | ≤ 0.1% | HPLC |

Process Control and Optimization

The most effective way to control genotoxic impurities is to minimize their formation during the manufacturing process. This can be achieved through:

-

Careful selection of starting materials and reagents: Avoiding the use of known genotoxic substances where possible.

-

Optimization of reaction conditions: Controlling temperature, pressure, and reaction time to minimize the formation of byproducts.

-

Implementation of effective purification steps: Utilizing techniques such as crystallization, chromatography, and extraction to remove impurities.

-

Understanding reaction kinetics and mechanisms: Gaining a deep understanding of the chemical transformations to predict and prevent the formation of potential GTIs.

Experimental Protocols

General Protocol for Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for conducting an Ames test to evaluate the mutagenic potential of a tofacitinib impurity.

-

Bacterial Strains: Utilize a set of tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are capable of detecting different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is necessary as some chemicals only become mutagenic after being metabolized.

-

Test Article Preparation: Prepare a range of concentrations of the impurity to be tested. The highest concentration should be 5 mg/plate or the highest non-toxic concentration.

-

Assay Procedure (Plate Incorporation Method):

-

To a test tube, add the test article solution, the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and the increase is at least twofold greater than the solvent control.

-

Controls: Include a solvent control (negative control) and known mutagens (positive controls) for each bacterial strain, both with and without S9 activation.

General Protocol for HPLC Analysis of Genotoxic Impurities

This protocol outlines a general procedure for the quantification of a known genotoxic impurity in tofacitinib using HPLC.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV or mass spectrometric detector.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size to achieve the desired separation.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient elution mode to achieve optimal separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of the genotoxic impurity reference standard of known concentration in a suitable diluent. Prepare a series of working standards by diluting the stock solution to concentrations bracketing the expected impurity level.

-

Sample Solution: Accurately weigh a known amount of the tofacitinib drug substance or product and dissolve it in the diluent to a specific concentration.

-

-

Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

-

Detection: Set the detector wavelength (for UV) or mass transition (for MS) to maximize the signal for the impurity of interest.

-

Quantification: Inject the standard and sample solutions into the chromatograph. Calculate the concentration of the genotoxic impurity in the sample by comparing its peak area or height to that of the standards using a calibration curve.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

Tofacitinib's Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for a wide array of cytokines and growth factors that are pivotal in immune and inflammatory responses.

Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene transcription.

Genotoxic Impurity Control Workflow

The logical workflow for the assessment and control of potential genotoxic impurities in tofacitinib follows the principles outlined in the ICH M7 guideline.

Caption: Workflow for genotoxic impurity assessment and control.

Conclusion

The control of potential genotoxic impurities is a critical aspect of ensuring the safety and quality of tofacitinib. A thorough understanding of the synthetic process, potential degradation pathways, and the application of a risk-based approach as outlined in the ICH M7 guideline are essential. This involves the use of in silico prediction tools, validated analytical methods for trace-level quantification, and robust process controls to minimize the presence of these harmful substances. By implementing the strategies and methodologies described in this guide, pharmaceutical manufacturers can confidently develop and produce tofacitinib that meets the highest standards of safety and efficacy for patients.

An In-depth Technical Guide to the Forced Degradation Pathway and Mechanism of Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation pathways and mechanisms of tofacitinib (B832), a Janus kinase (JAK) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stability profile of this important therapeutic agent. This document summarizes key degradation pathways under various stress conditions, outlines detailed experimental protocols for forced degradation studies, and presents relevant signaling pathways to provide a complete picture of tofacitinib's behavior under stress and its mechanism of action.

Introduction to Tofacitinib and Forced Degradation Studies

Tofacitinib is a small molecule drug that inhibits the Janus kinase (JAK) family of enzymes, playing a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Understanding the stability of tofacitinib under various environmental conditions is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. Forced degradation studies, or stress testing, are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[5] The data generated from these studies are critical for developing stability-indicating analytical methods, determining storage conditions, and understanding the degradation pathways.[3][4]

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the immune system's response.[6][7][8] Cytokines, which are signaling proteins, bind to receptors on the surface of immune cells, activating associated JAKs.[8] This activation triggers a cascade of phosphorylation events, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STAT proteins then dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib, by inhibiting JAKs, effectively blocks this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.[1]

Forced Degradation Pathways of Tofacitinib

Forced degradation studies have revealed that tofacitinib is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, while it exhibits relative stability under photolytic conditions.[9] The primary sites of degradation are the amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety and the pyrrole (B145914) ring.[10][11]

Acidic Degradation

Under acidic conditions, tofacitinib undergoes hydrolysis primarily at the amide and cyano functionalities of the 3-oxopropanenitrile moiety.[10][11] This leads to the formation of several degradation products.

Basic Degradation

Tofacitinib is particularly sensitive to basic conditions, showing significant degradation.[12] The degradation in alkaline medium is more pronounced than in acidic medium, with hydrolysis occurring at multiple sites.[13]

Oxidative Degradation

Oxidative stress leads to the degradation of tofacitinib, with the pyrrole ring being particularly susceptible to oxidation.[10][11] This results in the formation of various oxidation products.

Thermal Degradation

Exposure to elevated temperatures can induce the degradation of tofacitinib. The extent of degradation is dependent on the temperature and duration of exposure.[13]

Photolytic Degradation

Tofacitinib has been found to be relatively stable when exposed to UV light.[9]

Quantitative Data on Tofacitinib Degradation

The following table summarizes the percentage of tofacitinib degradation observed under various stress conditions as reported in the literature. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

| Stress Condition | Stressor | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 48 hours | Room Temperature | 22.02% | [11] |

| Basic Hydrolysis | 0.1 M NaOH | 48 hours | Room Temperature | 45.84% | [11] |

| Oxidative | 3% H₂O₂ | 48 hours | Room Temperature | 94.26% | [11] |

| Thermal | Solid State | 6 hours | 50°C | 17.23% | [10] |

| Photolytic | UV light (254 nm) | 6 hours | Room Temperature | 17.23% | [10] |

Detailed Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on tofacitinib, synthesized from various published methods.

General Stock Solution Preparation

Prepare a stock solution of tofacitinib citrate (B86180) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

Acidic Degradation Protocol

-

Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 1 M HCl.

-

Stress Condition: Keep the solution at room temperature for up to 48 hours.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24, and 48 hours).

-

Neutralization: Neutralize the samples with an equivalent amount of 1 M NaOH.

-

Dilution: Dilute the neutralized samples to a suitable concentration for analysis with the mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Basic Degradation Protocol

-

Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 1 M NaOH.

-

Stress Condition: Keep the solution at room temperature for up to 48 hours.

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Neutralization: Neutralize the samples with an equivalent amount of 1 M HCl.

-

Dilution: Dilute the neutralized samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation Protocol

-

Sample Preparation: To 1 mL of the tofacitinib stock solution, add 1 mL of 30% H₂O₂.

-

Stress Condition: Keep the solution at room temperature for up to 48 hours, protected from light.

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Dilution: Dilute the samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Thermal Degradation Protocol

-

Sample Preparation: Place a known amount of solid tofacitinib citrate powder in a clean and dry vial.

-

Stress Condition: Keep the vial in a calibrated oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Sample Retrieval: After the specified time, remove the vial from the oven and allow it to cool to room temperature.

-

Dissolution and Dilution: Dissolve the stressed powder in a suitable solvent and dilute to a known concentration for analysis.

-

Analysis: Analyze the sample using a stability-indicating HPLC method.

Photolytic Degradation Protocol

-

Sample Preparation: Place a known amount of solid tofacitinib citrate powder or a solution of known concentration in a photostability chamber.

-

Stress Condition: Expose the sample to UV light (e.g., 254 nm) and visible light for a specified duration or until a certain exposure level is reached (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

-

Sample Retrieval: After exposure, retrieve the sample.

-

Dissolution and Dilution (if solid): If a solid sample was used, dissolve and dilute it to a known concentration.

-

Analysis: Analyze the sample using a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the forced degradation pathways and mechanism of action of tofacitinib. The information compiled, including the quantitative degradation data, detailed experimental protocols, and signaling pathway diagrams, serves as a valuable resource for professionals in the pharmaceutical industry. A thorough understanding of tofacitinib's stability profile is crucial for the development of robust formulations and analytical methods, ultimately ensuring the delivery of a safe and effective drug product to patients.

References

- 1. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. youtube.com [youtube.com]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pnrjournal.com [pnrjournal.com]

- 13. jmnc.samipubco.com [jmnc.samipubco.com]

Navigating Pharmacopeial Standards for Tofacitinib Impurities: A Technical Guide to USP and EP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacopeial standards for impurities in the Janus kinase (JAK) inhibitor, Tofacitinib (B832), as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). As regulatory compliance is critical in drug development and manufacturing, a thorough understanding of these standards is paramount for ensuring the quality, safety, and efficacy of Tofacitinib drug substances and products.

It is important to note that, as of the latest available information, there is no official monograph for Tofacitinib Citrate (B86180) in the United States Pharmacopeia–National Formulary (USP–NF). However, the USP is developing standards through an "Emerging Standards" initiative, which provides a detailed analytical method for the control of organic impurities. Similarly, a publicly available, official monograph for Tofacitinib in the European Pharmacopoeia could not be identified. Information regarding specified impurities in the EP is therefore inferred from European Medicines Agency (EMA) assessment reports and the catalogues of pharmacopeial reference standard suppliers who provide materials traceable to the EP.

Comparative Analysis of Specified Impurities

The following table summarizes the known and specified impurities for Tofacitinib in the developmental USP methods and the inferred list for the European Pharmacopoeia. The acceptance criteria for the USP are based on the developmental methods, and specific limits for EP are not publicly available and would be detailed in the official monograph.

| Impurity Name | USP Developmental Status | Inferred EP Status | Structure |

| Amide Tofacitinib (Amide-TOFT) | Specified Impurity | Likely Specified | 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide |

| Dihydrotofacitinib (Dihydro-TOFT) | Specified Impurity | Likely Specified | 3-((3R,4R)-4-Methyl-3-(methyl(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

| Descyanoacetyl Tofacitinib (Descyanoacetyl-TOFT) | Specified Impurity | Likely Specified | (3R,4R)-N,4-Dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine |

| Chlorotofacitinib (Chloro-TOFT) | Specified Impurity | Likely Specified | 3-((3R,4R)-3-((2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |

| Benzyl Tofacitinib (Benzyl-TOFT) | Specified Impurity | Likely Specified | 3-((3R,4R)-1-Benzyl-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

| 7-Deazaadenine | Specified Impurity | Likely Specified | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine |

| Tofacitinib N-Oxide | Not Specified in provided doc | Likely Specified | 3-((3R,4R)-4-Methyl-3-(methyl(7-oxo-7,8-dihydro-6H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |

Note: The limits for unspecified impurities in both pharmacopeias are generally governed by the reporting, identification, and qualification thresholds outlined in ICH Q3A/B guidelines. For the developmental USP method, the limit of quantitation (LOQ) was established at 0.10% of the sample concentration.[1] An EMA assessment report mentions that seven drug substance impurities are specified for Tofacitinib, though their identities are not disclosed in the public document.

Experimental Protocols: USP Developmental Method for Organic Impurities

The following is a detailed methodology for the determination of organic impurities in Tofacitinib, based on the USP's "Emerging Standards" document.[1]

Chromatographic Conditions

-

Instrument: Agilent 1260, Waters Alliance 2695, or equivalent HPLC system with a PDA detector.

-

Column: Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm.

-

Column Temperature: 45°C.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Autosampler Temperature: 4°C.

-

PDA Detector Wavelength: 200–400 nm, with detection at 280 nm.

-

Mobile Phase:

-

Solution A: 1.0 g/L of sodium 1-octanesulfonate monohydrate in water, with the pH adjusted to 5.5 with 1% potassium hydroxide (B78521) solution.

-

Solution B: A mixture of methanol (B129727) and acetonitrile (B52724) (1800 mL and 200 mL, respectively).

-

-

Gradient Program:

| Time (min) | Solution A (%) | Solution B (%) |

| 0 | 77 | 23 |

| 3 | 77 | 23 |

| 28 | 45 | 55 |

| 31 | 45 | 55 |

| 32 | 38 | 62 |

| 37 | 38 | 62 |

| 38 | 77 | 23 |

| 42 | 77 | 23 |

Preparation of Solutions

-

Diluent: A mixture of water and methanol (50:50 v/v).

-

Impurity Stock Solution: Accurately weigh and transfer 2 mg each of Amide-TOFT and Dihydro-TOFT into a 10-mL volumetric flask. Add approximately 8 mL of Diluent, mix well, and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

-

Standard Solution: Accurately weigh 16 mg of tofacitinib citrate standard (equivalent to 10 mg of tofacitinib) and transfer to a 100-mL volumetric flask. Add about 80 mL of Diluent, mix well, and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

-

System Suitability Solution: Accurately weigh 16 mg of tofacitinib citrate standard into a 100-mL volumetric flask. Add 1000 µL of the Impurity Stock Solution and about 80 mL of Diluent. Mix well and sonicate for 5 minutes to dissolve. Dilute to volume with Diluent and mix well.

-

Sample Solution (for a 0.1 mg/mL nominal concentration): For an oral solution, pipette a volume equivalent to 5 mg of tofacitinib into a 50-mL volumetric flask, dilute to volume with Diluent, and mix well.

Visualization of Pharmacopeial Comparison Workflow

The following diagram illustrates the logical workflow for comparing the pharmacopeial standards for Tofacitinib impurities between the USP and EP.

Signaling Pathways of Tofacitinib

Tofacitinib functions as a Janus kinase (JAK) inhibitor, targeting the JAK-STAT signaling pathway, which is crucial in the inflammatory processes of autoimmune diseases. The diagram below illustrates this mechanism of action.

This guide highlights the current regulatory landscape for Tofacitinib impurities in the USP and EP. For definitive compliance, it is essential to consult the most current versions of the respective pharmacopeias and any associated official documents as they become available. The developmental nature of the USP standards and the limited public availability of the EP monograph necessitate a proactive approach to monitoring for updates from these regulatory bodies.

References

Tofacitinib Synthetic Intermediates as Potential Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic intermediates of tofacitinib (B832) that can be potential impurities in the final drug substance. Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the purity of tofacitinib is paramount for its safety and efficacy, making a thorough understanding of potential impurities originating from its synthesis essential for quality control and regulatory compliance.

Overview of Tofacitinib Synthesis and Potential Impurities

The synthesis of tofacitinib is a multi-step process that involves the construction of a pyrrolo[2,3-d]pyrimidine core and a substituted piperidine (B6355638) moiety, which are then coupled.[2][3][4] Throughout this synthetic pathway, various intermediates are formed, and unreacted starting materials, by-products, or degradation products can persist as impurities in the final active pharmaceutical ingredient (API). These impurities can be broadly categorized as:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions.

-

Degradation Products: These arise from the degradation of tofacitinib or its intermediates under various stress conditions such as acid, base, oxidation, heat, or light.[5]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[6][7][8]

Key Synthetic Intermediates and Their Potential as Impurities

Several synthetic routes for tofacitinib have been described in scientific literature and patents.[3][4] While the exact intermediates can vary depending on the chosen synthetic strategy, some common intermediates that may carry over as impurities are listed below.

Table 1: Key Tofacitinib Synthetic Intermediates and Related Potential Impurities

| Intermediate/Impurity Name | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine | (Structure image can be generated based on name) | 477600-74-1 | C14H22N2 | 218.34 | Intermediate in piperidine synthesis |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (Structure image can be generated based on name) | 5632-44-0 | C6H4ClN3 | 153.57 | Starting material for pyrrolopyrimidine core |

| (3R,4R)-(1-Benzyl-4-methyl-piperidin-3-yl)-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine | (Structure image can be generated based on name) | 477600-73-0 | C21H25N5 | 359.46 | Penultimate intermediate (Benzyl impurity) |

| N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (Structure image can be generated based on name) | 1206825-36-6 | C13H19N5 | 245.33 | Debenzylated intermediate (Amine impurity)[9] |

| 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile N-oxide | (Structure image can be generated based on name) | 2028267-73-2 | C16H20N6O2 | 328.38 | Oxidation product |

| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | (Structure image can be generated based on name) | Not readily available | C13H21N5 | 247.34 | Reduction by-product (Dihydro impurity) |

| Tofacitinib N-hydroxy impurity | (Structure image can be generated based on name) | 2459302-76-0 | C13H19N5O | 261.33 | Potential metabolite or degradation product[10] |

Signaling Pathway Inhibition by Tofacitinib

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby modulating the signaling of various cytokines involved in immune responses. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

Experimental Protocols for Impurity Analysis

The primary analytical technique for the quantification of tofacitinib and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]

RP-HPLC Method for Tofacitinib and Its Impurities

This protocol is a generalized procedure based on commonly cited methods. Specific parameters may need optimization depending on the impurities being targeted and the instrumentation used.

Objective: To separate and quantify tofacitinib and its potential process-related and degradation impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical column: C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

1-Octane sulfonic acid sodium salt anhydrous

-

Potassium hydroxide (B78521) solution (for pH adjustment)

-

Milli-Q water or equivalent

-

Tofacitinib reference standard and impurity reference standards

Chromatographic Conditions (Example):

-

Mobile Phase A: Buffer (2.72g potassium dihydrogen phosphate and 1.0g of 1-Octane sulfonic acid sodium salt anhydrous in 1000mL water, pH adjusted to 5.5 with potassium hydroxide solution) and Acetonitrile in a 90:10 v/v ratio.

-

Mobile Phase B: Acetonitrile and Buffer in a 70:30 v/v ratio.

-

Gradient Program:

-

0-5 min: 22% B

-

5-15 min: 22-45% B

-

15-30 min: 45-60% B

-

30-40 min: 60% B

-

40-40.5 min: 60-22% B

-

40.5-52 min: 22% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Diluent: A suitable mixture of water and acetonitrile.

-

Standard Solution: Prepare a stock solution of tofacitinib reference standard and impurity reference standards in the diluent. Further dilute to a known concentration (e.g., 0.15% of the test concentration for impurities).

-

Sample Solution: Accurately weigh and dissolve the tofacitinib drug substance in the diluent to a final concentration of approximately 0.7 mg/mL.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the diluent (as a blank), followed by the standard solutions and the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

Identify the impurities in the sample solution by comparing their retention times with those of the reference standards.

-

Calculate the amount of each impurity using the peak areas and the known concentrations of the standards.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[5][12]

Procedure Outline:

-

Acid Hydrolysis: Treat the tofacitinib sample with an acidic solution (e.g., 1N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the tofacitinib sample with a basic solution (e.g., 0.1N NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the tofacitinib sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid tofacitinib sample to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the tofacitinib sample to UV light.

After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary) and diluted with the diluent to the appropriate concentration for HPLC analysis. The resulting chromatograms are then analyzed to identify and quantify any degradation products formed.

Quantitative Data on Tofacitinib Impurities

The acceptable limits for impurities are defined by regulatory guidelines such as ICH Q3A(R2).[6] The reporting threshold, identification threshold, and qualification threshold are based on the maximum daily dose of the drug. For tofacitinib, with a maximum daily dose of up to 10 mg twice daily (20 mg total), the thresholds are typically:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower.

While specific batch data is proprietary, published validation studies for analytical methods provide an indication of the levels at which impurities are controlled.

Table 2: Example of Impurity Levels from a Validation Study

| Impurity | Specification Limit (%) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) |

| Amine Impurity | ≤ 0.15 | 0.01 | 0.03 |

| Dihydro Impurity | ≤ 0.15 | 0.01 | 0.03 |

| Benzyl Impurity | ≤ 0.15 | 0.01 | 0.03 |

| Any Unspecified Impurity | ≤ 0.10 | - | - |

| Total Impurities | ≤ 0.50 | - | - |

Note: These values are illustrative and based on typical analytical method validation data. Actual specification limits may vary.

Logical Workflow for Impurity Identification and Control

The process of identifying, quantifying, and controlling impurities in tofacitinib follows a logical workflow.

Caption: A logical workflow for the identification and control of tofacitinib impurities.

Conclusion

A thorough understanding of the synthetic pathways of tofacitinib is crucial for anticipating and controlling potential impurities. The use of validated, stability-indicating analytical methods, such as RP-HPLC, is essential for ensuring the purity, safety, and efficacy of the final drug product. This guide provides a foundational understanding of the key synthetic intermediates that may be present as impurities, along with the methodologies for their analysis and control, to support researchers, scientists, and drug development professionals in producing high-quality tofacitinib.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. research.unl.pt [research.unl.pt]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pnrjournal.com [pnrjournal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 12. rjptonline.org [rjptonline.org]

Characterization of Unknown Impurities in Tofacitinib API: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for the identification, characterization, and quantification of unknown impurities in Tofacitinib Active Pharmaceutical Ingredient (API). Tofacitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent for autoimmune diseases, and ensuring its purity is paramount for safety and efficacy. This document outlines the common impurities, analytical techniques, and regulatory considerations essential for robust impurity profiling.

Introduction to Tofacitinib and Its Impurity Profile

Tofacitinib works by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory process associated with autoimmune disorders.[1] Impurities in the Tofacitinib API can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final formulation.[2][3] These impurities can be categorized as:

-

Process-Related Impurities: Intermediates, by-products, and reagents from the synthetic route.[2][3]

-

Degradation Products: Formed under stress conditions such as acid or base hydrolysis, oxidation, heat, or light exposure.[4][5][6]

-

Contaminants: Unwanted chemicals that are introduced into the product, such as nitrosamines.[2][7]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A, Q3B, and Q3C) for the reporting, identification, and qualification of impurities in new drug substances.[8][9]

Analytical Strategies for Impurity Detection and Characterization